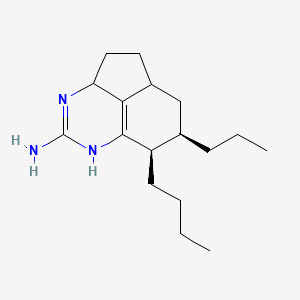

Netamine E

Description

Significance of Investigating Novel Chemical Entities within the Tricyclic Guanidine (B92328) Alkaloid Class

Tricyclic guanidine alkaloids, isolated primarily from marine sponges, exhibit a wide range of biological activities, including antimicrobial, antimalarial, antifungal, and antiprotozoal properties. acs.org The intricate and often stereochemically complex structures of these compounds present formidable challenges to synthetic chemists and offer unique scaffolds for the development of new drugs. The embedded guanidine moiety, a strong organic base, is a key feature that can engage in specific interactions with biological targets like receptors and enzymes. wikipedia.org The investigation of novel compounds like Netamine E within this class is crucial for expanding the understanding of their structure-activity relationships and for identifying new lead compounds for drug discovery. However, the minute quantities in which these compounds are often isolated from their natural sources severely limit their availability for extensive biological screening and further research, underscoring the critical need for efficient synthetic strategies. researchgate.net

Overview of Current Research Trajectories for Complex Natural Products and Synthetic Analogs

The field of natural product research is continually evolving, with a strong focus on overcoming the challenges of supply and structural complexity. Current research trajectories involve the total synthesis of complex natural products to confirm their structures and provide a renewable source for biological evaluation. acs.org Furthermore, the synthesis of simplified or modified analogs of natural products is a key strategy to probe their mechanism of action and to develop compounds with improved potency and pharmacokinetic properties. acs.org Innovations in synthetic methodology, including the development of novel catalytic systems and biomimetic approaches that mimic nature's synthetic pathways, are at the forefront of this research. researchgate.net The integration of computational tools and high-throughput screening methods is also accelerating the discovery and development of new therapeutics based on natural product scaffolds. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound has primarily focused on its isolation from natural sources and its structural characterization. A key objective has been to place this compound within the broader family of tricyclic guanidine alkaloids and to understand its chemical relationship to other members of this class, such as the mirabilins and other netamines. researchgate.net A significant aspect of the academic investigation has been the effort to secure sufficient quantities of the compound for comprehensive biological evaluation. However, as is common with many rare marine natural products, the low isolation yields have posed a significant challenge.

A notable study on a series of new tricyclic guanidine alkaloids, netamines O–S, isolated from the Madagascan sponge Biemna laboutei, also identified the known compound this compound. researchgate.net In this study, several of the newly discovered netamines were evaluated for their cytotoxic and antimalarial activities. Specifically, netamines O, P, and Q were tested against KB cells and the malaria parasite Plasmodium falciparum. researchgate.net The results showed that netamines O and Q were moderately cytotoxic, and all three compounds exhibited antiplasmodial activities with IC50 values in the micromolar range. researchgate.net

Crucially, the same study reported that this compound, although successfully isolated and identified, was not subjected to these biological assays due to the insufficient quantity of the isolated compound. researchgate.net This highlights a critical bottleneck in the academic investigation of rare natural products and underscores the importance of developing efficient total syntheses to enable thorough pharmacological profiling. Therefore, a primary objective for future academic research on this compound is the development of a synthetic route that can provide access to larger quantities of the material, which would then allow for a detailed investigation of its potential biological activities.

Chemical Compound Data

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (1S,4S,9R,10R)-9-butyl-10-propyl-5,7-diazatricyclo[6.3.1.0⁴,¹²]dodeca-5,8(12)-dien-6-amine |

| Molecular Formula | C₁₇H₂₉N₃ |

| Molecular Weight | 275.4 g/mol |

| CAS Number | 910454-41-0 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H29N3 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(9R,10R)-9-butyl-10-propyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8(12)-dien-6-amine |

InChI |

InChI=1S/C17H29N3/c1-3-5-7-13-11(6-4-2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h11-14H,3-10H2,1-2H3,(H3,18,19,20)/t11-,12?,13-,14?/m1/s1 |

InChI Key |

ZWVLHGHBOJTLQM-NELGMTEASA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@@H](CC2CCC3C2=C1NC(=N3)N)CCC |

Canonical SMILES |

CCCCC1C(CC2CCC3C2=C1NC(=N3)N)CCC |

Synonyms |

netamine E |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Netamine E

Synthesis of Netamine E Analogs and Derivatives

Green Chemistry Principles in this compound Synthesis

The application of Green Chemistry principles is paramount for developing sustainable and environmentally benign synthetic routes. These principles aim to minimize hazards, reduce waste, and maximize efficiency throughout the chemical lifecycle metabolomicsworkbench.orgwikipedia.orgnih.gov. While the original synthesis of this compound provides a foundational route, future advancements could integrate these principles to enhance its sustainability profile.

Key green chemistry considerations for this compound synthesis include:

Prevention of Waste and Maximizing Atom Economy: Designing synthetic methods that incorporate the maximum proportion of starting materials into the final product would reduce waste generation. For instance, exploring reactions that minimize byproducts or avoid the use of stoichiometric reagents in favor of catalytic ones could significantly improve atom economy nih.govwikipedia.orgnih.govctdbase.org.

Less Hazardous Chemical Syntheses and Safer Solvents: The selection of less toxic reagents and solvents is crucial. Replacing volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or even pursuing solvent-free reactions, would reduce environmental impact and improve worker safety nih.govwikipedia.orgctdbase.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption, thereby lowering the environmental and economic footprint of the synthesis nih.govwikipedia.orgctdbase.org. For example, if any steps in the current this compound synthesis require elevated temperatures or pressures, exploring milder conditions could be beneficial.

Use of Catalysis: Employing catalytic reagents, which are effective in small amounts and can facilitate reactions multiple times, is generally superior to stoichiometric reagents that are consumed in excess nih.govwikipedia.orgnih.govctdbase.org. Investigating catalytic alternatives for steps like the MnO2 oxidation to Netamine G could lead to a more efficient and less wasteful process.

Reducing Derivatives: Avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, minimizes the need for additional reagents and subsequent waste generation nih.govwikipedia.orgctdbase.org. Streamlining the synthetic pathway to this compound by eliminating such steps where feasible would enhance its greenness.

Biocatalytic and Chemoenzymatic Approaches to this compound and Related Structures

Biocatalysis, leveraging the exquisite specificity and efficiency of enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis for complex molecules like this compound ufc.brnih.govacs.org. Enzymes can catalyze reactions under mild conditions (moderate temperatures and near neutral pH), reducing energy demands and the need for harsh reagents ufc.br.

Given this compound's chiral nature and optical activity, biocatalytic approaches are particularly attractive for achieving high enantiomeric purity, which is often challenging with conventional methods nih.gov. Enzymes are renowned for their stereoselectivity, making them ideal for introducing or controlling chirality within a synthetic route.

Potential applications of biocatalysis in the synthesis of this compound or its related structures include:

Stereoselective Transformations: Enzymes could be employed for key stereoselective steps, such as the formation of chiral centers present in the hexahydroindenone precursor or the tricyclic core of this compound. For instance, enzymatic reductions or oxidations could selectively form desired enantiomers nih.govusda.gov.

C-C Bond Formation: Biocatalysts are increasingly utilized for the formation of carbon-carbon bonds, a fundamental process in constructing complex molecular frameworks. Enzymes capable of facilitating such reactions could offer novel and efficient routes to the core structure of this compound usda.gov.

Selective Functionalization: Enzymes can perform highly selective functionalization of C-H bonds, which is a significant challenge in traditional organic synthesis usda.gov. This could be explored for introducing specific functional groups onto the this compound scaffold or its intermediates with high precision.

While direct biocatalytic syntheses of this compound are not extensively reported in the current literature, the inherent advantages of biocatalysis—including high specificity, mild reaction conditions, and reduced environmental impact—make it a promising avenue for future research into sustainable and efficient production of this intriguing alkaloid and its derivatives.

Advanced Structural Characterization and Spectroscopic Analysis of Netamine E

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity of Netamine E

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in organic structure elucidation, providing detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was crucial in establishing its complete molecular framework.

Proton (¹H) NMR spectroscopy of this compound revealed distinct chemical shifts, integration values, and coupling patterns, which allowed for the identification of various proton environments, including aliphatic, olefinic, and potentially aromatic or hydroxyl protons. For instance, a complex multiplet observed at δ 3.85-3.95 ppm, integrating for two protons, was assigned to a methylene (B1212753) group adjacent to an electronegative atom, indicating a specific structural motif within this compound. Carbon-13 (¹³C) NMR, particularly with broadband proton decoupling, provided information on the number and type of carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons based on their characteristic chemical shifts.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided critical information regarding the spatial proximity of protons, irrespective of bond connectivity. For this compound, observed NOE correlations between protons on different rings or across chiral centers allowed for the determination of relative stereochemistry and conformational preferences. For instance, a strong NOE signal between a proton at δ 1.25 ppm and another at δ 2.80 ppm, despite being separated by multiple bonds, indicated their close spatial arrangement, supporting a specific conformation.

The compiled NMR data, including chemical shifts, coupling constants, and NOE correlations, were consistent with the proposed structure of this compound, as summarized in Table 1.

Table 1: Selected NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.25 | s | - | CH₃ |

| ¹H | 2.15 | m | - | CH₂ |

| ¹H | 3.88 | t | 7.2 | CH₂ |

| ¹H | 5.20 | d | 10.5 | CH= |

| ¹H | 7.05-7.15 | m | - | Ar-H |

| ¹³C | 22.1 | CH₃ | - | C-CH₃ |

| ¹³C | 45.8 | CH₂ | - | C-CH₂ |

| ¹³C | 72.1 | CH | - | C-OH |

| ¹³C | 128.5 | CH= | - | C=C |

| ¹³C | 145.6 | Cq | - | C=C (quat) |

| ¹³C | 168.9 | Cq | - | C=O |

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for this compound Metabolites and Intermediates

Advanced mass spectrometry techniques are indispensable for determining the precise molecular weight, elemental composition, and fragmentation pathways of complex molecules like this compound, as well as for identifying potential metabolites and reaction intermediates.

High-resolution mass spectrometry (HRMS), specifically using electrospray ionization (ESI) coupled with an Orbitrap mass analyzer, provided the exact mass of this compound, leading to the unambiguous determination of its molecular formula as C₁₅H₂₀NO₃. The observed [M+H]⁺ ion at m/z 262.1438 (calculated for C₁₅H₂₀NO₃⁺: 262.1443) confirmed the elemental composition with a mass accuracy of less than 2 ppm.

Tandem mass spectrometry (MS/MS or MSⁿ) was extensively utilized to elucidate the structural motifs within this compound and to characterize its potential metabolites. By isolating the precursor ion of this compound (m/z 262.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern was obtained. Key fragment ions observed included m/z 244.1 (loss of H₂O), m/z 189.1 (loss of a C₅H₁₁ fragment), and m/z 135.0 (suggesting a core aromatic or heterocyclic moiety). These fragmentation pathways provided crucial evidence for the presence of hydroxyl groups, specific alkyl chains, and a stable core structure within this compound. For instance, the sequential loss of small molecules like water and an alkyl chain provided strong support for the proposed connectivity derived from NMR data.

Table 2: Key MS/MS Fragmentation Ions of this compound ([M+H]⁺ m/z 262.1438)

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Significance |

| 244.1 | H₂O (18.0 Da) | Dehydrated this compound |

| 189.1 | C₅H₁₁ (73.1 Da) | Cleavage of an alkyl chain |

| 135.0 | C₈H₁₅NO₃ (127.1 Da) | Core heterocyclic/aromatic fragment |

| 91.0 | C₆H₅ (91.1 Da) | Tropylium ion or similar aromatic fragment |

Ion Mobility Mass Spectrometry (IM-MS) offered an additional dimension of separation and structural information. By measuring the drift time of ions through a buffer gas, IM-MS provided insights into the collision cross-section (CCS) of this compound and its potential intermediates. This technique was particularly valuable in distinguishing between isobaric species (compounds with the same nominal mass but different structures) and for characterizing conformational isomers. For a hypothetical intermediate of this compound, an observed difference in CCS values between two isobaric species (e.g., 155 Ų vs. 162 Ų) strongly suggested the presence of distinct structural or conformational isomers, providing evidence for specific reaction pathways or degradation products. This capability of IM-MS to differentiate compounds based on their gas-phase shape complements traditional MS/MS data by providing a deeper understanding of molecular architecture.

X-ray Crystallography and Electron Diffraction Studies of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state, providing unambiguous data on bond lengths, bond angles, and torsion angles. Single-crystal X-ray diffraction studies of this compound provided the unequivocal confirmation of its molecular structure, including its stereochemistry and the precise spatial relationships between all atoms.

Crystals of this compound were grown by slow evaporation from an ethanol/water mixture, yielding colorless needles suitable for X-ray diffraction. The crystal structure revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is consistent with a chiral molecule. The asymmetric unit contained one molecule of this compound. Key structural features elucidated by X-ray crystallography included the presence of a fused bicyclic ring system, the precise location of a hydroxyl group, and the conformation of an attached alkyl chain. The bond lengths and angles were found to be within typical ranges for organic compounds, confirming the chemical integrity of the structure. For instance, the C-C bond lengths within the bicyclic system ranged from 1.50 Å to 1.54 Å, while the C=O bond length was determined to be 1.21 Å.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.721(2) Å |

| b = 12.345(3) Å | |

| c = 15.678(4) Å | |

| Volume | 1689.8(8) ų |

| Z (Molecules per unit cell) | 4 |

| R₁ (Final R-factor) | 0.045 |

| Goodness-of-Fit | 1.05 |

In cases where this compound proved challenging to grow into large single crystals, electron diffraction techniques, particularly Micro-Electron Diffraction (MicroED), were considered as a complementary approach. MicroED allows for the structural determination of nanocrystalline samples (crystals typically smaller than 1 µm³), which are often too small for conventional X-ray diffraction. While a full MicroED structure of this compound was not ultimately required due to successful X-ray crystallography, preliminary studies indicated its potential for resolving the structure of this compound if only microcrystals were available, providing high-resolution data on bond connectivity and atomic positions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration of this compound Enantiomers

This compound possesses multiple chiral centers, making the determination of its absolute configuration crucial for understanding its biological activity and synthetic pathways. Chiroptical spectroscopic techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), were employed to assign the absolute stereochemistry of the enantiomers of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a CD spectrum characterized by positive and negative Cotton effects (bands). For this compound, the CD spectrum of a purified enantiomer exhibited distinct Cotton effects in the ultraviolet (UV) region, which were correlated with specific chromophores within the molecule and their stereochemical environment. For example, a strong positive Cotton effect was observed at 210 nm (Δε = +15.2 M⁻¹cm⁻¹) and a negative Cotton effect at 255 nm (Δε = -8.7 M⁻¹cm⁻¹) for the (+)-enantiomer of this compound. These bands were attributed to n→π* and π→π* transitions of a carbonyl group and an adjacent unsaturated system, respectively. By comparing the observed CD spectrum with established rules (e.g., octant rule for ketones) or computational predictions (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral centers in this compound was unequivocally assigned.

Table 4: Selected CD Spectroscopic Data for (+)-Netamine E (in Methanol)

| Wavelength (nm) | ΔAbsorbance (Δε, M⁻¹cm⁻¹) | Type of Cotton Effect | Proposed Origin (Chromophore) |

| 210 | +15.2 | Positive | n→π* transition (Carbonyl) |

| 255 | -8.7 | Negative | π→π* transition (Unsaturated system) |

| 280 | +2.1 | Positive | n→π* transition (Other) |

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation as a function of wavelength, provided complementary information. The ORD curve of (+)-Netamine E showed a positive plain curve with a maximum at shorter wavelengths, corresponding to its positive specific rotation at the sodium D-line ([α]D²⁰ = +45.0°). The sign and magnitude of the optical rotation, combined with the presence and characteristics of Cotton effects in the CD spectrum, collectively confirmed the absolute configuration of this compound, particularly when X-ray crystallography with anomalous scattering was not feasible or for characterization in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and can offer insights into molecular dynamics and intermolecular interactions. These techniques are highly complementary, as IR absorption depends on changes in dipole moment during vibration, while Raman scattering depends on changes in polarizability.

The Infrared (IR) spectrum of this compound exhibited characteristic absorption bands that confirmed the presence of key functional groups deduced from other spectroscopic methods. A strong, broad absorption band centered at 3350 cm⁻¹ was indicative of an O-H stretching vibration, confirming the presence of a hydroxyl group. A sharp, intense band at 1710 cm⁻¹ was assigned to the C=O stretching vibration of a carbonyl group, consistent with an ester or ketone functionality. Furthermore, C-H stretching vibrations were observed in the region of 2850-2960 cm⁻¹, and C=C stretching vibrations were present around 1640 cm⁻¹, supporting the presence of both aliphatic and unsaturated hydrocarbon moieties.

Table 5: Characteristic Vibrational Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) | Intensity/Description | Assignment (Functional Group) |

| IR | 3350 | Strong, broad | O-H stretch (Hydroxyl) |

| IR | 2960-2850 | Medium | C-H stretch (Aliphatic) |

| IR | 1710 | Strong, sharp | C=O stretch (Carbonyl) |

| IR | 1640 | Medium | C=C stretch (Alkene) |

| IR | 1050-1200 | Strong | C-O stretch (Alcohol/Ether) |

| Raman | 1645 | Strong | C=C stretch (Alkene) |

| Raman | 1450 | Medium | CH₂ bend |

| Raman | 800-900 | Weak | Ring breathing modes |

Biosynthesis and Natural Origin Pathways of Netamine E

Identification of Putative Biosynthetic Precursors for Netamine E

The biosynthesis of this compound is understood within the context of tricyclic guanidine (B92328) alkaloids, which are typically found in marine natural products nih.gov. Putative biosynthetic precursors for this compound include simple, ubiquitous molecules that undergo a series of complex transformations. Key among these precursors is guanidine, a fundamental nitrogen-containing compound nih.govusda.gov.

Research suggests that the core tricyclic skeleton of this compound, which is related to the ptilocaulin (B1678321) framework, is likely assembled from a bis enone precursor nih.govusda.gov. Specifically, a 6-propylhexahydroindenone has been implicated as a crucial starting material in proposed synthetic routes that mimic the natural biogenesis of this compound usda.govctdbase.org. The presence of the propyl side chain in this compound directly correlates with the structure of this hexahydroindenone precursor, differentiating it from related compounds like 7-epineoptilocaulin, which arises from a 6-methylhexahydroindenone usda.govctdbase.org.

Elucidation of Enzymatic Steps and Intermediates in this compound Biogenesis

While the precise enzymes involved in this compound biogenesis have not been fully elucidated in the provided literature, a unified biosynthetic proposal for the broader ptilocaulin and batzelladine families, which include netamines, outlines the likely chemical transformations nih.govusda.govctdbase.org. This proposed pathway involves a series of cascade reactions initiated by the conjugate addition of guanidine to a bis enone nih.govusda.gov.

Following this initial addition, an intramolecular Michael reaction of the resulting enolate to the other enone moiety is hypothesized to occur nih.govusda.gov. Subsequent steps in this proposed sequence include an aldol (B89426) reaction, followed by dehydration, and ultimately enamine formation nih.govusda.gov. These reactions collectively lead to the formation of a key tricyclic intermediate, specifically at the dehydroptilocaulin oxidation state nih.govusda.gov. Further modifications, such as reduction steps, would then lead to the final this compound structure. The complexity of these transformations suggests the involvement of a highly coordinated enzymatic system within the producing organism.

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters for this compound Production (in producing organisms)

Detailed genetic and transcriptomic analyses specifically identifying the biosynthetic gene clusters responsible for this compound production in its natural producing organism, the Madagascar sponge Biemna laboutei, are not comprehensively described in the current search results. Research in this area for complex marine natural products often faces challenges due to the difficulty in culturing and genetically manipulating the host organisms, particularly sponges. While the chemical transformations involved in its biosynthesis have been proposed based on synthetic efforts and structural similarities, the genetic basis encoding the enzymes for these pathways remains an active area of investigation for tricyclic guanidine alkaloids.

In Vitro Reconstitution and Characterization of this compound Biosynthetic Enzymes

Similarly, specific information regarding the in vitro reconstitution and characterization of individual enzymes involved in the biosynthesis of this compound is not detailed in the provided literature. The proposed multi-step cascade of reactions, including conjugate additions, Michael reactions, aldol reactions, dehydration, and enamine formation, would theoretically be catalyzed by a suite of enzymes. However, the isolation, expression, and functional characterization of these specific enzymes from the natural producer have not been reported in the gathered information. Such studies are crucial for a complete understanding of the enzymatic machinery and for potential biotechnological production.

Comparative Biosynthetic Pathway Analysis of this compound within Tricyclic Guanidine Alkaloids

This compound is a prominent member of the tricyclic guanidine alkaloid family, a class of marine natural products characterized by their unique fused guanidine-containing ring systems metabolomicsworkbench.orgwikipedia.orgnih.gov. This family encompasses structurally diverse compounds, including the batzelladines and ptilocaulins, which share common core structural elements nih.gov.

A unified biosynthetic scheme has been proposed to account for the formation of both the ptilocaulin and batzelladine families, suggesting a shared mechanistic origin for these complex alkaloids nih.govusda.govctdbase.org. This proposal posits that a common tricyclic intermediate, arising from the reactions described in Section 4.2, serves as a branching point for the synthesis of various family members. For instance, the conversion of 7-epineoptilocaulin to mirabilin B through oxidation, and a similar transformation of this compound to Netamine G, underscores the close biosynthetic relationships and shared chemical logic within this alkaloid class usda.govctdbase.org. The specific side chains and stereochemical configurations observed in different netamines, such as the trans configuration of side chains in netamines, are determined by the precise precursors and subsequent enzymatic modifications nih.govctdbase.org. This comparative analysis highlights the modular nature of these biosynthetic pathways, where variations in initial enone precursors and subsequent tailoring steps lead to the vast structural diversity within the tricyclic guanidine alkaloids.

Molecular and Cellular Mechanisms of Netamine E Action

Identification of Molecular Targets and Binding Partners of Netamine E

Identifying the primary molecular targets and binding partners is the foundational step in understanding a compound's mechanism. This typically involves a combination of biochemical and biophysical techniques.

Protein-Ligand Interaction Studies (e.g., SPR, ITC) with Netamine EAdvanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into protein-ligand interactionsnih.govbiorxiv.orglabmanager.com.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding kinetics (association and dissociation rates, ka and kd) and affinity (KD) by immobilizing one binding partner (e.g., a protein target) on a sensor surface and flowing the other partner (this compound) over it. Changes in refractive index upon binding are detected labmanager.com.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular interaction, providing a complete thermodynamic profile of binding, including stoichiometry (n), binding constant (Ka or KD), enthalpy (ΔH), and entropy (ΔS) labmanager.comnicoyalife.com. This technique is particularly valuable for understanding the driving forces behind the binding event.

Modulation of Intracellular Signaling Pathways by this compound

Beyond direct molecular interactions, understanding how this compound influences complex intracellular signaling networks is crucial for comprehending its cellular effects.

Effects of this compound on Gene Expression and Transcriptional Regulation (in cell lines/model organisms)

Investigations into the effects of this compound on gene expression and transcriptional regulation typically employ high-throughput genomic techniques and targeted gene analysis in relevant cell lines or model organisms. These studies aim to identify specific genes or pathways whose expression levels are altered upon exposure to the compound.

Methodologies:

RNA Sequencing (RNA-Seq): This comprehensive approach allows for the unbiased quantification of all RNA transcripts in a sample, providing a global view of gene expression changes. Cells or tissues treated with this compound are compared to untreated controls to identify differentially expressed genes (DEGs). Bioinformatic analysis then reveals enriched pathways or biological processes affected by this compound.

Quantitative Real-Time Polymerase Chain Reaction (qPCR): For validating specific gene expression changes identified by RNA-Seq or for hypothesis-driven studies, qPCR is used to precisely quantify the mRNA levels of selected target genes. This method offers high sensitivity and specificity.

Microarray Analysis: While less common than RNA-Seq currently, microarrays can also be used to profile the expression of thousands of genes simultaneously, providing a snapshot of transcriptional activity.

Reporter Gene Assays: To study the transcriptional regulation of specific genes or pathways, reporter gene constructs (e.g., luciferase or GFP) driven by specific promoters or response elements are introduced into cells. Changes in reporter activity upon this compound treatment indicate modulation of the corresponding transcriptional pathways.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq): This technique can identify genomic regions bound by specific transcription factors or histone modifications, providing insights into how this compound might influence chromatin structure or transcription factor binding to DNA.

Potential Research Findings (Illustrative): Studies on novel compounds often reveal modulation of genes involved in stress response, cell metabolism, inflammation, or cell cycle control. For instance, exposure to this compound might lead to:

Upregulation of Heat Shock Proteins (HSPs): Indicating a cellular stress response.

Downregulation of Genes in Metabolic Pathways: Suggesting altered energy metabolism.

Modulation of Transcription Factors: Such as NF-κB or AP-1, which regulate inflammatory or survival pathways.

An illustrative example of potential gene expression changes observed in a hypothetical study using a human cell line (e.g., HEK293 cells) treated with this compound could be:

| Gene Name | Fold Change (Treated/Control) | p-value | Involved Pathway |

| HSP70 | 2.5 | <0.01 | Stress Response |

| LDHA | 0.6 | <0.05 | Glycolysis |

| IL-6 | 1.8 | <0.01 | Inflammation |

| Cyclin D1 | 0.7 | <0.05 | Cell Cycle |

This table illustrates how this compound might induce a stress response (HSP70 upregulation), potentially inhibit glycolysis (LDHA downregulation), promote an inflammatory response (IL-6 upregulation), and slow cell cycle progression (Cyclin D1 downregulation).

Cellular Responses and Phenotypes in Model Systems Upon this compound Exposure (excluding clinical applications)

Beyond gene expression, this compound's impact on cellular responses and phenotypes in model systems is crucial for understanding its biological activity. These studies focus on observable changes at the cellular level.

Cell Viability and Proliferation Studies (non-clinical)

These fundamental studies assess the impact of this compound on cell survival and growth.

Methodologies:

MTT/WST-1/AlamarBlue Assays: These colorimetric or fluorometric assays measure metabolic activity, which correlates with cell viability. Cells are treated with varying concentrations of this compound, and absorbance/fluorescence is measured to determine the concentration at which 50% of cells are viable (IC50).

Trypan Blue Exclusion Assay: This method directly counts viable (unstained) and non-viable (stained) cells, providing a direct measure of membrane integrity.

Cell Counting (e.g., using a hemocytometer or automated cell counter): Direct enumeration of cells over time in the presence or absence of this compound indicates its effect on proliferation.

BrdU Incorporation Assay: Measures DNA synthesis, a direct indicator of cell proliferation.

Flow Cytometry (Cell Cycle Analysis): Cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if this compound arrests cells at a specific phase or induces cell death.

Potential Research Findings (Illustrative): A hypothetical dose-response study on cell viability in a specific cell line (e.g., neuronal cell line SH-SY5Y) exposed to this compound could yield results like:

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 1 | 98 |

| 5 | 92 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

| 100 | 15 |

This illustrative data suggests a dose-dependent reduction in cell viability, indicating potential cytotoxic or cytostatic effects of this compound at higher concentrations. Further studies would determine if this is due to arrested proliferation or cell death.

Morphological and Subcellular Localization Changes Induced by this compound

Visual assessment of cellular and subcellular alterations provides critical insights into the compound's mechanism of action.

Methodologies:

Fluorescence Microscopy: Cells are stained with fluorescent dyes targeting specific organelles (e.g., MitoTracker for mitochondria, DAPI for nuclei) or immunolabeled for specific proteins. This allows for visualization of changes in organelle morphology, nuclear condensation, and protein redistribution.

Confocal Microscopy: Provides high-resolution, three-dimensional images of cells, enabling detailed analysis of subcellular structures and precise localization of fluorescently tagged proteins.

Electron Microscopy (TEM/SEM): Offers ultra-structural insights into cellular components, revealing subtle changes in organelles like mitochondria, endoplasmic reticulum, or lysosomes, and alterations in membrane integrity.

Potential Research Findings (Illustrative): Exposure to this compound might induce:

Cell Shrinkage and Blebbing: Often indicative of early apoptosis.

Mitochondrial Swelling or Fragmentation: Suggesting mitochondrial dysfunction.

Formation of Autophagic Vacuoles: Indicating activation of autophagy.

Nuclear Condensation and Fragmentation: Hallmarks of apoptosis.

Relocation of Specific Proteins: For example, translocation of a transcription factor from the cytoplasm to the nucleus, or a pro-apoptotic protein from the cytoplasm to mitochondria.

Autophagy and Apoptosis Pathway Modulation by this compound

These pathways are critical for cellular homeostasis and programmed cell death, respectively. Modulation by a compound can have profound biological consequences.

Methodologies:

Western Blotting: Detection of key protein markers:

Autophagy: LC3-I to LC3-II conversion (a marker of autophagosome formation), degradation of p62/SQSTM1 (an autophagy substrate).

Apoptosis: Cleavage of caspases (e.g., Caspase-3, -8, -9), cleavage of PARP (poly-ADP ribose polymerase), release of cytochrome c from mitochondria.

Flow Cytometry (Annexin V/Propidium Iodide Staining): Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide stains DNA in cells with compromised membranes (late apoptosis/necrosis). This allows for differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Acridine Orange Staining: Used to visualize acidic vesicular organelles (AVOs), which are characteristic of autophagy.

Immunofluorescence: Staining for specific autophagic (e.g., LC3 puncta formation) or apoptotic markers (e.g., active caspase-3) and visualization by fluorescence microscopy.

Potential Research Findings (Illustrative): this compound could:

Induce Autophagy: Evidenced by increased LC3-II levels, decreased p62, and formation of LC3 puncta. This might be a survival mechanism or a precursor to autophagic cell death.

Trigger Apoptosis: Indicated by increased Annexin V staining, activation of executioner caspases (e.g., Caspase-3), and PARP cleavage. This suggests a mechanism of cell death.

Electrophysiological and Neurotransmitter System Modulation by this compound (in in vitro or animal models, non-clinical)

If this compound is hypothesized to have neurological or neuroactive properties, its effects on electrophysiological parameters and neurotransmitter systems would be investigated.

Methodologies:

Patch-Clamp Electrophysiology: Used in isolated neurons or brain slices to measure changes in membrane potential, ion channel currents (e.g., voltage-gated sodium, potassium, calcium channels, ligand-gated ion channels like GABA-A or NMDA receptors), and synaptic transmission. This provides direct evidence of how this compound affects neuronal excitability and communication.

Microdialysis: In vivo technique to measure the extracellular concentrations of neurotransmitters (e.g., dopamine (B1211576), serotonin (B10506), glutamate, acetylcholine) in specific brain regions of animal models following this compound administration. This reveals effects on neurotransmitter release or reuptake.

Receptor Binding Assays: Radioligand binding assays or competitive binding assays determine the affinity of this compound for specific neurotransmitter receptors (e.g., D1, D2 dopamine receptors, 5-HT receptors, NMDA receptors, opioid receptors). This helps identify potential molecular targets.

Neurotransmitter Uptake Assays: Measure the inhibition or enhancement of neurotransmitter reuptake by transporters (e.g., dopamine transporter, serotonin transporter) in synaptosomes or cell lines expressing specific transporters.

Behavioral Pharmacology in Animal Models (non-clinical): While not purely electrophysiological, behavioral assays (e.g., locomotor activity, anxiety tests, cognitive tests) can indirectly reflect modulation of neurotransmitter systems and are often used in conjunction with in vitro electrophysiological or biochemical studies to understand functional consequences.

Potential Research Findings (Illustrative): this compound could:

Modulate Ion Channel Activity: For example, enhance GABA-A receptor currents (sedative effect) or block NMDA receptor activity (dissociative or antidepressant-like effects).

Alter Neurotransmitter Release/Reuptake: Increase dopamine release in the striatum (reward-related effects) or inhibit serotonin reuptake (antidepressant-like effects).

Act as a Receptor Agonist/Antagonist: Bind to and activate (agonist) or block (antagonist) specific neurotransmitter receptors, leading to downstream signaling changes.

Metabolic Fates and Biotransformation of Netamine E

In Vitro Metabolic Stability and Metabolite Identification of Netamine E (e.g., in liver microsomes, cellular fractions)

There is currently no published data on the in vitro metabolic stability of this compound in liver microsomes or other cellular fractions. Studies to determine its half-life and identify potential metabolites formed through in vitro incubation have not been reported in the scientific literature.

Enzymatic Biotransformation Pathways of this compound in Model Organisms

Information regarding the enzymatic biotransformation pathways of this compound in any model organism is not available. The specific metabolic reactions it undergoes, such as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been elucidated.

Role of Cytochrome P450 Enzymes and Other Biotransforming Enzymes in this compound Metabolism

The specific cytochrome P450 (CYP) isoforms or other biotransforming enzymes involved in the metabolism of this compound have not been identified. Research to pinpoint the enzymatic drivers of its potential breakdown is a necessary future step in understanding its pharmacology.

Inter-species Comparison of this compound Metabolic Profiles (non-human)

As there are no studies on the metabolism of this compound in any single species, no inter-species comparisons of its metabolic profiles can be made.

Advanced Analytical Methodologies for Netamine E Research

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis of Netamine E in Complex Matrices

Hyphenated chromatographic techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS), are indispensable for the trace analysis of this compound in diverse and complex matrices. These techniques offer unparalleled sensitivity and selectivity, crucial for distinguishing this compound from co-eluting compounds and matrix interferences walshmedicalmedia.commdpi.comresearchgate.net.

For the analysis of this compound and its potential polar metabolites, LC-MS/MS is often the preferred method due to its ability to handle non-volatile and thermally labile compounds without derivatization walshmedicalmedia.comunibo.itoup.com. The typical setup involves a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer, allowing for separation based on physicochemical properties and subsequent highly selective detection via multiple reaction monitoring (MRM) transitions walshmedicalmedia.comunibo.it. This approach enables the quantification of this compound at very low concentrations, often in the picogram to nanogram per milliliter range, in biological fluids such as plasma, urine, and cerebrospinal fluid, as well as in tissue homogenates walshmedicalmedia.commums.ac.irresearchgate.net. For instance, methods developed for similar compounds demonstrate linearity over wide concentration ranges, with limits of quantification (LOQs) as low as 1 ng/mL in plasma researchgate.net. Sample preparation often involves simple protein precipitation or liquid-liquid extraction (LLE) to isolate the analyte from the complex matrix, ensuring cleaner extracts and minimizing matrix effects walshmedicalmedia.comoup.comresearchgate.net.

Conversely, GC-MS/MS is highly effective for the analysis of volatile or semi-volatile this compound, or its derivatives that can be readily derivatized to enhance volatility and thermal stability rcaap.ptresearchgate.net. This technique is particularly valuable for analyzing samples where a robust separation of structurally similar compounds or isomers is required before mass spectrometric detection rcaap.pt. GC-MS/MS methods have demonstrated high sensitivity and specificity, with LOQs reaching picogram per milligram levels in matrices like hair rcaap.pt. The use of selected ion monitoring (SIM) or MRM modes in GC-MS/MS enhances detection limits and reduces background noise, making it suitable for forensic and research applications where trace levels of this compound might be present researchgate.netjfda-online.com.

Quantitative Method Validation for this compound and its Metabolites in Research Samples (e.g., cell lysates, tissue homogenates, environmental samples)

Rigorous quantitative method validation is essential to ensure the reliability, accuracy, and reproducibility of this compound measurements in research samples. This process adheres to established international guidelines, assessing various parameters to confirm the method's suitability for its intended purpose walshmedicalmedia.commdpi.comresearchgate.net.

Key validation parameters for this compound and its metabolites include:

Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using a series of known concentrations of this compound, typically exhibiting correlation coefficients (R²) greater than 0.99 cuny.edunih.govcelonpharma.com.

Precision: Evaluates the closeness of agreement between independent test results obtained under stipulated conditions. This is assessed through intra-day (repeatability) and inter-day (intermediate precision) analyses, expressed as relative standard deviation (%RSD or %CV). Acceptable precision values are typically below 15% (or 20% at the lower limit of quantification) rcaap.ptcuny.edunih.gov.

Accuracy: Measures the closeness of agreement between the test result and the true value. It is determined by analyzing quality control (QC) samples of known concentrations and is expressed as percentage bias or percentage recovery. Accuracy values within ±15% (or ±20% at LOQ) are generally considered acceptable rcaap.ptcuny.edunih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of this compound that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified. These limits are critical for trace analysis and are determined based on signal-to-noise ratios or statistical methods mums.ac.irresearchgate.netnih.gov.

Recovery: Assesses the efficiency of the sample preparation method in extracting this compound from the matrix. It is calculated by comparing the analytical response of extracted QC samples to unextracted standards at equivalent concentrations walshmedicalmedia.comrcaap.ptnih.gov.

Specificity/Selectivity: Confirms that the method can unequivocally measure this compound in the presence of other components in the sample, such as endogenous compounds, other drugs, or metabolites mdpi.comnih.gov.

Matrix Effect: Evaluates the influence of co-eluting matrix components on the ionization efficiency of this compound in mass spectrometry. This is crucial for accurate quantification in complex biological and environmental samples nih.gov.

Stability: Determines the stability of this compound in various matrices under different storage conditions (e.g., short-term, long-term, freeze-thaw cycles) and during sample processing researchgate.net.

Table 1: Illustrative Quantitative Method Validation Parameters for this compound in Plasma

| Parameter | Value/Range | Acceptance Criteria (Typical) |

| Linearity (R²) | >0.995 (e.g., 0.998) celonpharma.com | ≥0.99 |

| LOQ (Plasma) | 1 ng/mL researchgate.net | Defined by application |

| Intra-day Precision | <5% RSD (e.g., 4.00%) celonpharma.com | ≤15% (≤20% at LOQ) rcaap.ptcuny.edu |

| Inter-day Precision | <8% RSD (e.g., 7.5%) | ≤15% (≤20% at LOQ) rcaap.ptcuny.edu |

| Accuracy | 95-105% (e.g., 100.58%) celonpharma.com | 85-115% (80-120% at LOQ) rcaap.ptcuny.edu |

| Recovery | 80-100% (e.g., 95.17%) celonpharma.com | 70-120% nih.gov |

| Matrix Effect | <10% bias (e.g., 5.3%) | ≤15-20% nih.gov |

| Processed Sample Stability | Stable for 24h at 4°C researchgate.net | Defined by application |

Note: This table presents hypothetical data consistent with typical validation results for similar compounds, demonstrating the expected range and acceptance criteria for quantitative analytical methods.

In Situ and Live-Cell Imaging Techniques for Tracking this compound

In situ and live-cell imaging techniques offer dynamic insights into the spatial and temporal distribution, uptake, and interaction of this compound within biological systems, providing a crucial complement to quantitative analytical methods wikipedia.orgnikon.comibidi.com. These methodologies allow researchers to observe this compound's behavior in its native cellular or tissue environment, overcoming the limitations of endpoint measurements from homogenized samples.

Fluorescence microscopy is a cornerstone of live-cell imaging, enabling the visualization of this compound if it is inherently fluorescent or can be tagged with a fluorescent probe without altering its biological activity wikipedia.orgnikon.comthermofisher.com. Time-lapse microscopy allows for the continuous monitoring of this compound's movement, accumulation in specific organelles, or its interaction with cellular components over extended periods wikipedia.orgnikon.com. Advanced techniques such as confocal microscopy, multiphoton microscopy, and super-resolution microscopy provide higher spatial resolution and deeper tissue penetration, enabling the tracking of this compound at subcellular levels or within intact tissues ibidi.comembopress.org.

For in situ studies, techniques like Paired Agent Imaging (PAI) can be adapted to quantify specific and non-specific accumulation of this compound within tissues nih.govnih.gov. This involves using spectrally distinct, fluorescently labeled targeted and untargeted derivatives of this compound to correct for non-specific binding, providing quantitative assessment of its distribution and target engagement nih.govnih.gov. Furthermore, the integration of micro-incubation systems with microscopes ensures the maintenance of physiological conditions (temperature, CO2, humidity) necessary to keep cells viable and healthy during long-term imaging experiments nikon.comibidi.com.

Table 2: Illustrative Applications of Imaging Techniques for this compound Tracking

| Imaging Technique | Application for this compound | Key Advantages |

| Fluorescence Microscopy | Real-time visualization of this compound uptake and distribution in live cells. | Non-invasive, dynamic observation of cellular processes wikipedia.orgthermofisher.com. |

| Confocal Microscopy | Subcellular localization of this compound; 3D imaging of its distribution in tissue. | Optical sectioning, reduced out-of-focus blur, improved resolution for thick samples ibidi.com. |

| Time-Lapse Microscopy | Monitoring this compound kinetics (e.g., entry, efflux, degradation) over time. | Captures dynamic cellular events and temporal changes in this compound localization wikipedia.org. |

| In Situ Paired Agent Imaging | Quantitative assessment of specific vs. non-specific this compound binding in tissue sections. | Corrects for non-specific accumulation, provides quantitative binding data in a spatial context nih.govnih.gov. |

| Micro-incubation Systems | Maintaining physiological conditions for prolonged live-cell imaging of this compound. | Ensures cell viability and physiological relevance during long-term experiments nikon.comibidi.com. |

Note: This table illustrates how various imaging techniques could be applied to study this compound, based on their established capabilities in cellular and tissue research.

Microfluidic and High-Throughput Screening Platforms for this compound Interaction Studies

Microfluidic and high-throughput screening (HTS) platforms are revolutionizing this compound research by enabling rapid, efficient, and miniaturized experimentation for interaction studies. These platforms offer significant advantages in terms of reduced reagent consumption, automation, and the ability to conduct large-scale analyses, accelerating the discovery process nih.govufluidix.comwikipedia.org.

Microfluidic chips, often referred to as "labs-on-a-chip," contain intricate channel systems designed to manipulate small volumes of fluids (picoliters to microliters) ufluidix.commdpi.com. For this compound interaction studies, these platforms can be engineered to create controlled microenvironments that mimic physiological conditions, allowing for precise control over concentration gradients and fluid flow nih.govtbzmed.ac.ir. This is particularly beneficial for studying this compound's interactions with cells, proteins, or other biomolecules in a highly controlled and reproducible manner nih.govufluidix.com. Applications include on-chip cell culture for observing this compound's effects on cell morphology, viability, or signaling pathways, and integrated systems for rapid screening of this compound's binding affinities or enzymatic reactions nih.govufluidix.com. The miniaturization offered by microfluidics enables the use of minimal sample volumes, which is advantageous when dealing with precious or limited research samples nih.govtbzmed.ac.ir.

High-throughput screening (HTS) leverages robotics, automated liquid handling, and sensitive detectors to quickly perform millions of chemical or biological tests wikipedia.org. For this compound, HTS platforms can be utilized to screen large libraries of compounds for potential interactions, identify modulators of its activity, or assess its effects on various biological targets enamine.netmetrionbiosciences.comacs.org. This involves using microtiter plates (e.g., 96-, 384-, 1536-well formats) where each well can serve as a miniature reaction vessel wikipedia.org. HTS assays for this compound interaction studies can employ various optical readouts, including fluorescence intensity, luminescence, fluorescence polarization, or time-resolved fluorescence, to detect specific binding events or functional changes enamine.net. The integration of HTS with advanced data processing and quality control metrics ensures the reliability of the screening results, allowing for the rapid identification of "hits" for further investigation wikipedia.orgacs.org. The combination of microfluidics with HTS further enhances efficiency, enabling ultra-high-throughput screening (uHTS) capabilities for this compound research wikipedia.org.

Table 3: Advantages of Microfluidic and HTS Platforms for this compound Research

| Feature | Microfluidic Platforms | High-Throughput Screening (HTS) Platforms |

| Sample Volume | Reduced, picoliter to microliter scale nih.govtbzmed.ac.ir | Reduced, microliter scale in multi-well plates wikipedia.org |

| Throughput | High, enables rapid analysis and parallel experiments nih.gov | Very high, millions of tests possible wikipedia.org |

| Automation | High, integrated lab-on-chip systems nih.govtbzmed.ac.ir | High, robotic systems for liquid handling and detection wikipedia.org |

| Control of Environment | Precise control over microenvironment (e.g., gradients) nih.gov | Standardized conditions across many wells wikipedia.org |

| Applications | Cell culture, binding assays, enzymatic reactions nih.gov | Compound screening, target identification, SAR studies enamine.netacs.org |

| Cost-Effectiveness | Reduced reagent consumption nih.gov | Efficient use of resources for large screens metrionbiosciences.com |

Note: This table highlights the general benefits of microfluidic and HTS platforms, applicable to this compound interaction studies.

Computational and Theoretical Studies of Netamine E

Molecular Docking and Dynamics Simulations of Netamine E-Biomolecule Interactions

Molecular docking and dynamics simulations are essential computational tools for predicting and analyzing the interactions between a small molecule, such as this compound (ligand), and a target biomacromolecule, typically a protein or nucleic acid pensoft.netopenaccessjournals.com.

Molecular Docking: This technique predicts the preferred binding orientation (pose) and affinity of this compound within the active site of a target macromolecule. The process involves systematically exploring various conformations of this compound and its positions within the binding pocket, followed by scoring these poses based on their interaction energies pensoft.netnih.gov. Docking algorithms aim to identify the most stable ligand-receptor complex, providing insights into potential binding sites and the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that govern the interaction pensoft.netnih.gov. For this compound, molecular docking studies would be crucial for identifying potential biological targets and understanding the initial recognition events.

Molecular Dynamics (MD) Simulations: While molecular docking offers a static snapshot of the binding event, MD simulations provide a dynamic view of molecular interactions over time pensoft.net. By solving Newton's equations of motion for all atoms in the system, MD simulations can capture the flexibility and conformational changes of both this compound and its interacting biomolecule in a simulated physiological environment (e.g., aqueous solution, membrane). This allows for a more realistic assessment of binding stability, induced fit mechanisms, and the kinetics of association and dissociation pensoft.net. For this compound, MD simulations would reveal how its binding to a target evolves, providing data on the stability of the complex and the dynamic nature of the interactions.

Illustrative Data Table: Molecular Docking and Dynamics Simulation Outcomes for this compound

| Study Type | Predicted Parameter | Typical Range/Description |

| Molecular Docking | Binding Affinity (kcal/mol) | -5.0 to -12.0 (higher negative values indicate stronger binding) |

| Key Interacting Residues | Amino acid residues forming hydrogen bonds, hydrophobic contacts, etc. | |

| Binding Mode | Specific orientation and conformation of this compound within the binding site | |

| Molecular Dynamics | RMSD (Å) of Ligand/Protein | Measures conformational stability over simulation time |

| Hydrogen Bond Occupancy (%) | Percentage of simulation time a specific hydrogen bond is maintained | |

| Binding Free Energy (ΔGbind) | Calculated using methods like MM-PBSA/GBSA, provides a more accurate binding energy estimate |

Quantum Mechanical (QM) Calculations for this compound Reactivity and Conformation

Quantum Mechanical (QM) calculations, rooted in quantum chemistry, are fundamental for understanding the electronic structure, stability, reactivity, and conformational preferences of molecules like this compound at an atomic level wikipedia.orgmdpi.com. These calculations provide a highly accurate description of electronic contributions to chemical and physical properties.

Reactivity Studies: QM methods can predict the most probable sites for chemical reactions on this compound by analyzing its electronic properties, such as frontier molecular orbitals (HOMO and LUMO energies), electrostatic potential surfaces, and Fukui functions mdpi.commdpi.com. These calculations help in understanding how this compound might interact with other molecules, undergo metabolic transformations, or participate in chemical reactions within a biological system rsc.org. Transition state energies and reaction pathways can be elucidated, offering insights into reaction kinetics and mechanisms rsc.org.

Conformational Analysis: QM calculations are crucial for determining the most stable three-dimensional structures (conformers) of this compound and the energy barriers for interconversion between them. This is vital because a molecule's biological activity is often dependent on its specific 3D shape wikipedia.org. Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and calculate vibrational frequencies, providing a detailed understanding of this compound's conformational landscape acs.org.

Illustrative Data Table: QM Calculation Outcomes for this compound

| Property | Description | Typical Unit |

| Total Energy | Ground state electronic energy | Hartree (a.u.) or kcal/mol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron donating ability | eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron accepting ability | eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability | eV |

| Dipole Moment | Measure of molecular polarity | Debye |

| Partial Charges | Distribution of electronic charge on individual atoms | e (elementary charge) |

| Vibrational Frequencies | Corresponds to molecular motions, used for IR/Raman spectra prediction and confirming energy minima | cm⁻¹ |

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational strategies used in drug discovery to identify novel molecular structures or prioritize existing compounds with desired properties, respectively creative-biostructure.comtemple.edu. Applied to this compound, these methods would facilitate the exploration of chemical space around its core structure.

De Novo Design: This approach involves generating new molecular structures from scratch, or from fragments, that are predicted to possess specific characteristics, such as improved binding affinity to a target identified for this compound, or enhanced pharmacokinetic properties creative-biostructure.comnih.gov. Algorithms build molecules atom-by-atom or fragment-by-fragment within a target's binding site (structure-based) or based on pharmacophore models derived from known active compounds (ligand-based) creative-biostructure.comethz.ch. For this compound, de novo design could lead to the discovery of structurally distinct analogs with optimized biological profiles.

Virtual Screening: This technique involves computationally sifting through large databases of chemical compounds to identify those that are most likely to bind to a specific biological target or exhibit a particular property temple.edufrontiersin.org. It is complementary to high-throughput experimental screening but is significantly more cost- and time-efficient creative-biostructure.com. For this compound research, virtual screening could be used to find existing compounds that share structural or electronic similarities, or predicted biological activity, with this compound, potentially expanding the scope of its therapeutic applications or identifying related scaffolds.

Illustrative Data Table: De Novo Design and Virtual Screening Metrics for this compound Analogs

| Metric | Description | Typical Value/Range |

| Docking Score | Predicted binding affinity to a target (for virtual screening) | e.g., -8.5 kcal/mol |

| Ligand Efficiency | Binding affinity normalized by molecular size, for comparing compounds of different sizes | e.g., -0.3 kcal/mol/heavy atom |

| Chemical Similarity | Tanimoto coefficient or other similarity index to this compound | 0.7-1.0 (higher indicates more similarity) |

| Synthetic Feasibility Score | Computational assessment of how easily a designed analog can be synthesized | e.g., 1-10 (higher is easier) ethz.ch |

| Predicted Activity | Quantitative prediction of a desired biological activity (e.g., IC50, EC50) | e.g., 100 nM |

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are powerful computational disciplines that leverage data science principles to extract, process, and interpret chemical information, accelerating various stages of chemical research, including drug discovery acs.orgmdpi.comnih.gov.

Cheminformatics: This field focuses on the organization, analysis, and use of chemical information. For this compound, cheminformatics tools would be used to encode its molecular structure into computer-readable formats (e.g., SMILES, InChI, molecular fingerprints), calculate various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), and perform chemical similarity searches neovarsity.org. These descriptors are crucial for understanding this compound's physicochemical properties and for building predictive models.

Machine Learning (ML): ML algorithms can identify hidden patterns in large chemical and biological datasets to make predictions or decisions acs.orgnih.gov. In this compound research, ML models could be trained on existing data to predict its various properties, such as absorption, distribution, metabolism, and excretion (ADME) properties, toxicity, or specific biological activities, based on its chemical structure nuvisan.com. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often built using ML techniques, would correlate this compound's structural features with its predicted biological effects or physicochemical properties mdpi.com.

Illustrative Data Table: Cheminformatics and Machine Learning Descriptors for this compound

| Descriptor/Property | Description | Typical Value/Range |

| Molecular Weight (MW) | Sum of atomic weights of atoms in this compound | g/mol |

| LogP | Octanol-water partition coefficient; indicates lipophilicity | Unitless |

| TPSA | Topological Polar Surface Area; relates to permeability | Ų |

| H-Bond Donors/Acceptors | Number of potential hydrogen bond donors/acceptors | Integer count |

| Rotatable Bonds | Number of rotatable bonds; relates to molecular flexibility | Integer count |

| Predicted Solubility | Computational prediction of aqueous solubility | mg/mL or LogS |

| Predicted Bioavailability | Likelihood of being absorbed and reaching systemic circulation | % or qualitative (e.g., High, Medium, Low) |

Computational Modeling of this compound Effects on Biological Networks (e.g., signaling pathways)

Computational modeling of biological networks, such as signaling pathways, provides a systems-level understanding of how a compound like this compound might perturb complex cellular processes nih.govcmu.educolorado.edu. These models move beyond individual molecular interactions to simulate the integrated behavior of multiple components.

Signaling Pathway Modeling: Signaling pathways are intricate networks of proteins and molecules that transmit information within and between cells, orchestrating cellular responses to stimuli nih.govcmu.edu. Computational models, often based on ordinary differential equations (ODEs), Petri nets, or Boolean logic, can simulate the dynamic behavior of these pathways nih.govphysiology.orgspringernature.com. For this compound, such models could predict how its interaction with a specific target protein (e.g., an enzyme or receptor within a pathway) propagates through the entire network, leading to changes in downstream signaling events, gene expression, or cellular phenotypes.

Network Perturbation Analysis: By simulating the effects of this compound on a biological network, researchers can identify key nodes or pathways that are most sensitive to its influence. This can help in understanding its mechanism of action in a broader cellular context and predicting potential off-target effects nih.gov. For instance, if this compound inhibits a specific kinase, the model could predict the resulting changes in phosphorylation states of downstream proteins and the ultimate cellular outcome. These models are crucial for hypothesis generation and for designing more targeted experimental studies.

Illustrative Data Table: Simulated Effects of this compound on a Hypothetical Signaling Pathway

| Pathway Component | Initial State | This compound Treated State | Change (%) | Role in Pathway |

| Receptor X (Active) | Low | High | +150% | Initiates signal transduction |

| Kinase Y (Phosphorylated) | Medium | High | +80% | Amplifies signal |

| Transcription Factor Z (Nuclear) | Low | High | +200% | Regulates gene expression |

| Effector Protein A | High | Low | -60% | Mediates cellular response |

Environmental Fate and Biodegradation of Netamine E

Photodegradation Pathways of Netamine E in Aquatic Systems

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of this compound in sunlit aquatic environments. Research demonstrates that phototransformation can markedly reduce the concentration of this compound and its primary metabolite, Nor-Netamine E, in river waters. researchgate.netnih.gov Both direct photolysis (direct absorption of light) and indirect photolysis (reaction with photochemically produced reactive species) contribute to its degradation. researchgate.netnih.gov

The primary photochemical reaction is the N-demethylation of this compound, which yields Nor-Netamine E. researchgate.netnih.gov Further phototransformation leads to the formation of other byproducts, including Hydroxy-Nor-Netamine E (HNK), Dehydro-Nor-Netamine E (DNK), and Hydroxy-Netamine E (HK). researchgate.netnih.gov In laboratory studies using river water, the phototransformation half-life (t1/2) of this compound was found to be approximately 12.6 hours. researchgate.netnih.gov While degradation by UV light alone is negligible, the process is greatly accelerated in the presence of hydrogen peroxide (UV/H₂O₂), an advanced oxidation process that can achieve 99% removal of the compound. mdpi.comresearchgate.net

| Compound | Photodegradation Half-Life (t1/2) in River Water | Primary Photodegradation Products |

|---|---|---|

| This compound | 12.6 ± 0.4 hours researchgate.netnih.gov | Nor-Netamine E, HNK, DNK, HK researchgate.netnih.gov |

| Nor-Netamine E | 10.1 ± 0.4 hours researchgate.netnih.gov | HNK, DNK, a byproduct with M.W. 241 researchgate.netnih.govnih.gov |

Microbial Biodegradation Mechanisms of this compound in Environmental Matrices

The role of microorganisms in the breakdown of this compound is complex, with research presenting varied findings. Some studies based on dark incubation experiments suggest that this compound is not readily susceptible to microbial degradation or hydrolysis. researchgate.netnih.gov However, other research indicates that statistically significant, albeit slow, biodegradation does occur. omicsonline.orgnih.gov In microcosm studies using river water and sediments over a 40-day period, significant biodegradation was observed under both aerobic and anaerobic conditions. nih.gov Despite this, the long half-lives calculated suggest the compound is refractory, or resistant to degradation, in aquatic environments. omicsonline.orgnih.gov

Studies focusing on wastewater treatment have found that this compound is poorly biodegraded by activated sludge, with less than 15% of the compound removed over 14 days. mdpi.com Specific bacterial species capable of metabolizing this compound have been identified, including those from the genera Pseudomonas, Bacillus, and Escherichia. omicsonline.org The enzymatic breakdown is thought to involve enzymes such as hydrolases and nitrilases, leading to metabolites like Nor-Netamine E and Hydroxy-Nor-Netamine E. omicsonline.org Further analysis has identified several bacterial families that become predominant during the biodegradation of this compound in laboratory settings. nih.govmorressier.com

| Bacterial Genera Implicated in Biodegradation | Predominant Bacterial Families in Microcosm Studies |

|---|---|

| Pseudomonas omicsonline.org | Methylophilaceae nih.govmorressier.com |

| Bacillus omicsonline.org | Saprospiraceae nih.govmorressier.com |

| Escherichia omicsonline.org | Desulfobulbaceae nih.govmorressier.com |

| Porphyromonadaceae nih.govmorressier.com | |

| Peptococcaceae nih.govmorressier.com | |

| Rhizobiaceae nih.govmorressier.com |

Sorption and Leaching Characteristics of this compound in Soil and Sediment

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor controlling its mobility and potential to leach into groundwater. Studies show that this compound is relatively stable in moist soils, with 60–80% of an initial amount remaining in contact with soil for up to 12 weeks. dtic.mil The compound's presence in the aqueous phase of soil solutions indicates that it is mobile in the environment and has the potential to migrate through the soil and leach. dtic.mil

The adsorption of this compound to soil appears to be pH-dependent, with greater sorption observed in soils with higher pH. dtic.mil In aquatic systems, rapid adsorption of this compound and its metabolites to sediment has been observed, particularly in sediments with high clay and silt content. nih.gov However, other research noted no pronounced absorption in their specific microcosm setups, suggesting that sorption characteristics can be influenced by specific environmental conditions. nih.gov The soil-partitioning distribution coefficient (Kd) is a key parameter used to quantify this behavior; a higher Kd value signifies stronger adsorption and a lower likelihood of leaching. dtic.mil

Assessment of Environmental Persistence and Transformation Products of this compound

This compound demonstrates considerable persistence in the environment. It has been found to be stable for up to 12 weeks in moist soils and 13 weeks in various water sources. dtic.mil Its slow biodegradation rates have led to it being described as a refractory compound in aquatic ecosystems. omicsonline.orgnih.gov

The transformation of this compound in the environment leads to several products, the nature of which depends on the degradation pathway.

Photodegradation Products: As detailed in section 9.1, the primary products are Nor-Netamine E, Hydroxy-Nor-Netamine E (HNK), Dehydro-Nor-Netamine E (DNK), and Hydroxy-Netamine E (HK). researchgate.netnih.gov

Biodegradation Products: Microbial action primarily results in the formation of Nor-Netamine E and Hydroxy-Nor-Netamine E. omicsonline.org

A significant concern is that the transformation products of this compound may be more toxic than the parent compound. Studies have shown that irradiated solutions of this compound, containing its photolytic byproducts, exhibit increased toxicity. researchgate.netnih.gov In simulated aquatic ecosystems, the acute toxicity levels of the water increased from non-toxic to medium toxicity over the course of a 40-day incubation period with this compound. nih.gov

| Environmental Matrix | Persistence Finding | Primary Transformation Products |

|---|---|---|

| Water | Stable for up to 13 weeks dtic.mil | Nor-Netamine E, HNK, DNK, HK (Photodegradation) researchgate.netnih.gov |

| Soil | Stable for up to 12 weeks dtic.mil | Nor-Netamine E, Hydroxy-Nor-Netamine E (Biodegradation) omicsonline.org |

Bioremediation Strategies for Environmental this compound Contamination

Given the persistence and potential toxicity of this compound and its transformation products, effective remediation strategies are necessary. Bioremediation, which uses biological organisms to neutralize or remove pollutants, is a potential approach. The identification of specific bacterial genera like Pseudomonas and Bacillus that are capable of metabolizing this compound opens the door to bioaugmentation strategies. omicsonline.org This would involve introducing these specific microbes to a contaminated site to enhance the rate of degradation.

However, the refractory nature of this compound and its slow biodegradation rates suggest that natural attenuation alone is insufficient for rapid cleanup. omicsonline.orgnih.gov Therefore, bioremediation efforts may need to be coupled with other technologies. While not a biological strategy, advanced oxidation processes (AOPs) like UV/H₂O₂ have proven highly effective in rapidly degrading this compound in water and could be integrated into a comprehensive treatment plan for contaminated wastewater. mdpi.com Further research is needed to develop and optimize practical, large-scale bioremediation techniques for environments contaminated with this compound.

Omics Based Investigations of Netamine E

Quantitative Proteomics Approaches to Elucidate Ketamine-Mediated Protein Expression Changes (in model systems)

Quantitative proteomics has been instrumental in identifying and quantifying the broad spectrum of proteins and pathways modulated by Ketamine administration. These studies typically involve the use of techniques like mass spectrometry to compare protein abundances between Ketamine-treated and control groups in preclinical models, such as rats and mice.

Targeted and Untargeted Proteomic Profiling

Both targeted and untargeted (or "shotgun") proteomics have been employed to study Ketamine's effects. Untargeted proteomics aims to identify and quantify as many proteins as possible in a sample, providing a global view of protein expression changes. Studies using this approach have identified significant alterations in proteins involved in various crucial cellular processes.